molecular formula C17H18BrFN2O5S B4535988 N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4535988
M. Wt: 461.3 g/mol
InChI Key: JDXMKRBOPSTVTL-UHFFFAOYSA-N
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Description

Introduction N1-(4-bromo-2-fluorophenyl)-N2-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide is a complex organic compound. Its study is relevant for understanding the properties and reactions of similar organic structures.

Synthesis Analysis This compound's synthesis involves multiple steps that typically include halogenation, methoxylation, and the introduction of the methylsulfonyl group. For instance, bromo and fluoro groups are introduced via halogenation reactions. Methoxy groups may be introduced via methoxylation processes similar to those described in the study of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a SuFEx clickable reagent, which also involves bromide and sulfonyl groups (Leng & Qin, 2018).

Molecular Structure Analysis The molecular structure of this compound includes several distinct functional groups: a bromo-fluorophenyl group, a dimethoxyphenyl group, and a methylsulfonyl group. These groups contribute to the overall physical and chemical properties of the molecule. Research on similar structures, such as sulfonamide-derived compounds (Chohan & Shad, 2011), can offer insights into the structural behavior of such molecules.

Chemical Reactions and Properties The compound's reactivity is influenced by the presence of functional groups like bromo, fluoro, methoxy, and methylsulfonyl. These groups can undergo various chemical reactions, including substitution and addition reactions. Studies on similar compounds, such as the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide (2020), provide a basis for understanding these reactions.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2O5S/c1-25-12-5-7-16(26-2)15(9-12)21(27(3,23)24)10-17(22)20-14-6-4-11(18)8-13(14)19/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXMKRBOPSTVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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